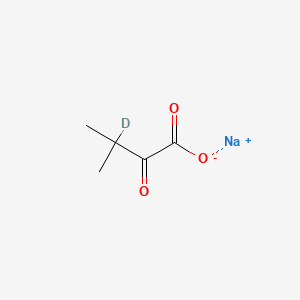
Ethyl Palmitate-d31
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl Palmitate-d31, also known as Ethyl hexadecanoate-d31, is a deuterium-labeled derivative of Ethyl Palmitate. It is a fatty acid ethyl ester (FAEE) and is used primarily in scientific research. The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various analytical and research applications .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl Palmitate-d31 is synthesized by esterification of palmitic acid with ethanol in the presence of a catalyst, typically concentrated sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The final product is often subjected to rigorous quality control measures to confirm its isotopic purity and chemical composition .
化学反应分析
Types of Reactions
Ethyl Palmitate-d31 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: It can be reduced to yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Palmitic acid.
Reduction: Hexadecanol.
Substitution: Various substituted ethyl palmitates depending on the nucleophile used.
科学研究应用
Ethyl Palmitate-d31 is widely used in scientific research due to its unique properties:
Biology: It is used in studies involving lipid metabolism and the role of fatty acids in cellular processes.
Medicine: It helps in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is used in the formulation of cosmetics and personal care products as a conditioning agent.
作用机制
Ethyl Palmitate-d31 exerts its effects primarily through its incorporation into lipid bilayers and its interaction with various enzymes involved in lipid metabolism. The deuterium atoms in this compound can alter the metabolic pathways and the pharmacokinetic profiles of the compound, making it a valuable tool in drug development and metabolic studies .
相似化合物的比较
Similar Compounds
Palmitic acid-d31: Another deuterium-labeled fatty acid used in similar research applications.
Oleic acid-d34: A deuterium-labeled unsaturated fatty acid used in lipid metabolism studies.
Stearic acid-d35: A deuterium-labeled saturated fatty acid used in various biochemical studies.
Uniqueness
Ethyl Palmitate-d31 is unique due to its specific structure as an ethyl ester of palmitic acid, which makes it particularly useful in studies involving esterification and lipid metabolism. Its deuterium labeling provides distinct advantages in analytical techniques such as mass spectrometry and NMR, allowing for precise tracking and quantification in complex biological systems .
属性
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRNKXNNONJFQO-FNWSWSEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)

